molecular formula C25H22ClNO4S B11259981 2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate

2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate

Cat. No.: B11259981
M. Wt: 468.0 g/mol
InChI Key: ACKBAFCJAOBVKP-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]thiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate typically involves multiple steps, including the formation of the dibenzo[b,f][1,4]thiazepine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 3-chlorobenzyl group and the ethoxyethyl ester group through nucleophilic substitution or esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the benzyl group, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C25H22ClNO4S

Molecular Weight

468.0 g/mol

IUPAC Name

2-ethoxyethyl 5-[(3-chlorophenyl)methyl]-6-oxobenzo[b][1,4]benzothiazepine-3-carboxylate

InChI

InChI=1S/C25H22ClNO4S/c1-2-30-12-13-31-25(29)18-10-11-23-21(15-18)27(16-17-6-5-7-19(26)14-17)24(28)20-8-3-4-9-22(20)32-23/h3-11,14-15H,2,12-13,16H2,1H3

InChI Key

ACKBAFCJAOBVKP-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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